

3-Trifluoromethyl-4-bromoanisole CAS number lookup

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Compound of Interest

Compound Name: 3-Trifluoromethyl-4-bromoanisole

Cat. No.: B1285271

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Technical Guide: 3-Trifluoromethyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of **3-Trifluoromethyl-4-bromoanisole**, a versatile building block in organic synthesis.

Core Data

CAS Number: 400-72-6^[1]

This compound is also known by other names, including 4-Bromo-3-(trifluoromethyl)anisole, 1-bromo-4-methoxy-2-(trifluoromethyl)benzene, and 2-Bromo-5-methoxybenzotrifluoride.^[1]

Physicochemical Properties

A summary of the key quantitative data for **3-Trifluoromethyl-4-bromoanisole** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₈ H ₆ BrF ₃ O[1]
Molecular Weight	255.03 g/mol
Density	1.563 g/cm ³ [1]
Boiling Point	217.8 °C (Predicted)[2]
Flash Point	104.352 °C[2]
Vapor Pressure	0.191 mmHg at 25 °C[2]
Refractive Index	1.471[2]

Synthesis and Reactivity

3-Trifluoromethyl-4-bromoanisole is a valuable reagent in organic synthesis, often utilized in cross-coupling reactions to introduce the 4-methoxy-2-(trifluoromethyl)phenyl moiety into more complex molecules.[2] Its utility stems from the presence of a bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions, and the electron-withdrawing trifluoromethyl group that influences the reactivity and properties of the resulting compounds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving anisole derivatives, which can be adapted for **3-Trifluoromethyl-4-bromoanisole**.

Sonogashira Coupling: A General Protocol

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The following is a general procedure that can be adapted for the reaction of **3-Trifluoromethyl-4-bromoanisole** with a terminal alkyne.

Materials:

- **3-Trifluoromethyl-4-bromoanisole** (1.0 eq)
- Terminal alkyne (1.1 eq)

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.05 eq)
- Copper(I) iodide (CuI) (0.025 eq)
- Diisopropylamine (7.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether (Et_2O)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Celite®

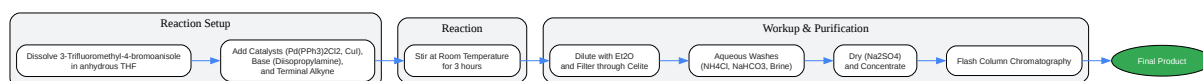
Procedure:

- To a solution of **3-Trifluoromethyl-4-bromoanisole** (1.0 eq) in anhydrous THF at room temperature, add sequentially $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
- Stir the reaction mixture for 3 hours at room temperature.
- Upon completion, dilute the reaction mixture with Et_2O and filter through a pad of Celite®, washing the pad with additional Et_2O .
- Wash the filtrate sequentially with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Experimental Workflow for Sonogashira Coupling

The following diagram illustrates the key steps in the Sonogashira coupling protocol described above.

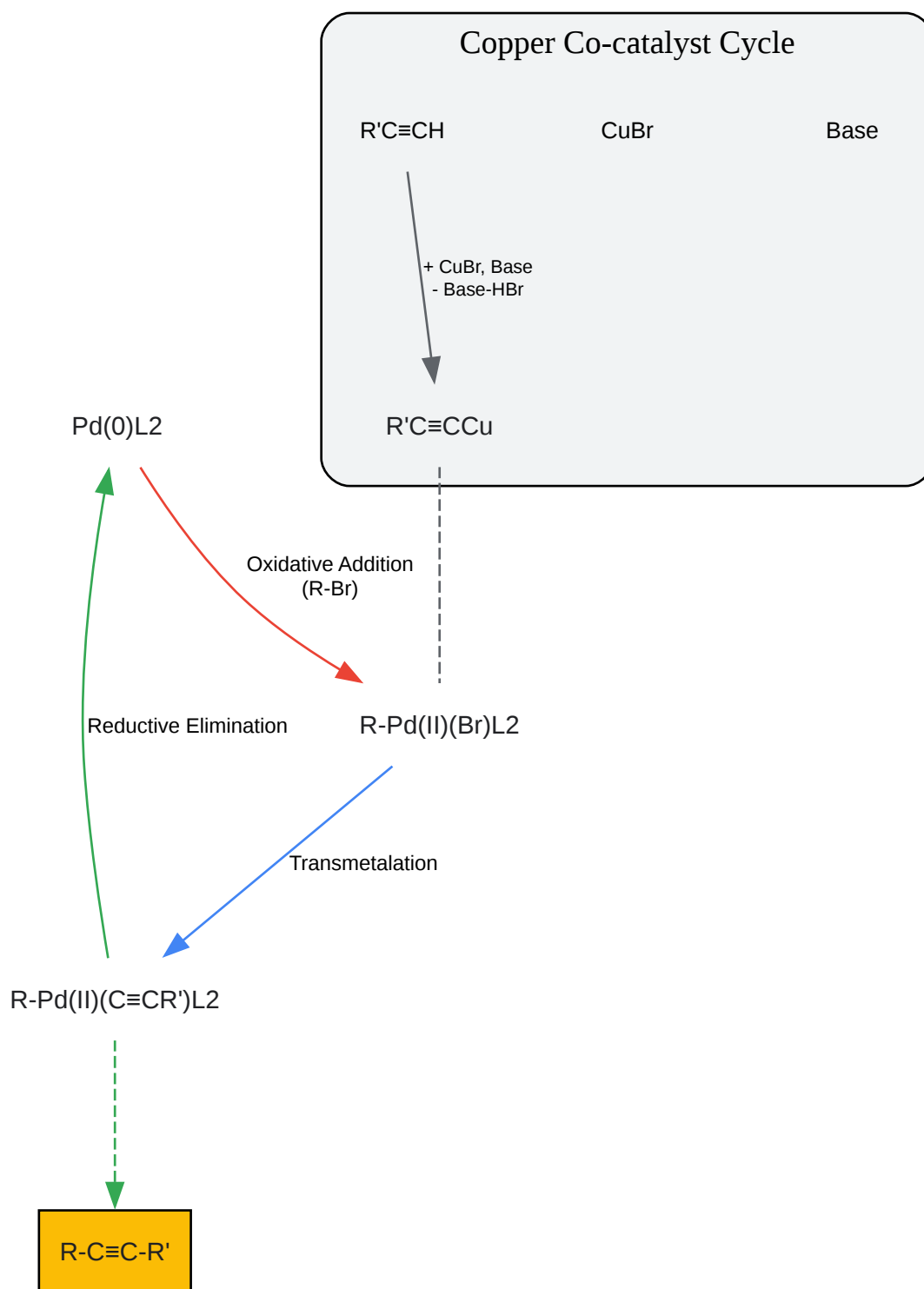


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Caption: Workflow for the Sonogashira coupling of **3-Trifluoromethyl-4-bromoanisole**.

Catalytic Cycle of Sonogashira Coupling

The diagram below outlines the generally accepted mechanism for the Sonogashira cross-coupling reaction.



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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

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References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
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